molecular formula C7H3ClF4O B14543074 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one CAS No. 61807-08-7

4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14543074
CAS No.: 61807-08-7
M. Wt: 214.54 g/mol
InChI Key: ARSWFIDGLPYAIW-UHFFFAOYSA-N
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Description

4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the halogenation of a cyclohexadienone precursor. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce the fluorine atoms. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and safety during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexadienone core can undergo redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one is unique due to its combination of halogen atoms and the cyclohexadienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61807-08-7

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

IUPAC Name

4-chloro-2,3,4,5-tetrafluoro-6-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H3ClF4O/c1-2-4(13)3(9)6(11)7(8,12)5(2)10/h1H3

InChI Key

ARSWFIDGLPYAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(C1=O)F)F)(F)Cl)F

Origin of Product

United States

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